synthesis and physicochemical properties of dimethylammonium dimethyldithiocarbamate
synthesis and physicochemical properties of dimethylammonium dimethyldithiocarbamate
An In-Depth Technical Guide to the Synthesis and Physicochemical Properties of Dimethylammonium Dimethyldithiocarbamate
Executive Summary
This technical guide provides a comprehensive overview of dimethylammonium dimethyldithiocarbamate, a versatile organosulfur compound. The document delves into a detailed, field-proven synthesis protocol, explaining the chemical principles and rationale behind the experimental design. It further presents a thorough characterization of the compound's physicochemical properties, including its structural, spectroscopic, and thermal characteristics, supported by crystallographic data and spectral analysis. The guide is intended for researchers, chemists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into the handling and application of this important chemical.
Introduction: Understanding Dimethylammonium Dimethyldithiocarbamate
Dimethylammonium dimethyldithiocarbamate, with the chemical formula [(CH₃)₂NH₂]⁺[(CH₃)₂NCS₂]⁻, is an ionic compound consisting of a dimethylammonium cation and a dimethyldithiocarbamate anion[1][2]. It belongs to the broader class of dithiocarbamates, which are noted for their strong metal-chelating properties and diverse applications[3][4]. This compound typically appears as a white to pale yellow crystalline solid and exhibits solubility in water[3].
The significance of dimethylammonium dimethyldithiocarbamate stems from its utility across various fields. It serves as a vulcanization accelerator in the rubber industry, a fungicide and pesticide in agriculture, and a versatile precursor for the synthesis of other dithiocarbamate derivatives and metal complexes[3][4]. In a research context, its ability to form stable complexes with metal ions makes it a valuable tool in proteomics and materials science[3]. This guide provides the foundational knowledge required to synthesize, characterize, and effectively utilize this compound in a laboratory or industrial setting.
Synthesis: From Reagents to Purified Product
The synthesis of dimethylammonium dimethyldithiocarbamate is a classic example of nucleophilic addition. The reaction proceeds by combining two moles of dimethylamine with one mole of carbon disulfide[1].
Reaction Principle and Mechanistic Insight
The core of the synthesis is the nucleophilic attack of the nitrogen atom from a dimethylamine molecule on the electrophilic carbon atom of carbon disulfide. This forms a zwitterionic intermediate, a dithiocarbamic acid. A second molecule of dimethylamine then acts as a base, deprotonating the intermediate to form the stable dimethyldithiocarbamate anion and the dimethylammonium cation[1].
Causality in Experimental Design:
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Solvent Choice: A non-polar solvent such as benzene is traditionally used, as it readily dissolves the reactants (dimethylamine and carbon disulfide) but allows the ionic product to precipitate, facilitating its isolation[1]. Alternatively, an ethanol-water mixture can be used, followed by crystallization[5].
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Temperature Control: The reaction is highly exothermic. Conducting the addition of carbon disulfide at low temperatures (e.g., in an ice bath) is critical to control the reaction rate, prevent the evaporation of volatile reactants, and minimize the thermal decomposition of the dithiocarbamate product[5].
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Purification: Recrystallization, for instance from carbon disulfide, is employed to remove unreacted starting materials and any side products, yielding high-purity, transparent colorless crystals[1].
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis will yield a crystalline solid whose identity can be confirmed by the analytical methods described in Section 3.
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Preparation: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-water bath.
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Reactant Charging: Add a solution of dimethylamine (2 molar equivalents) in 100 mL of benzene to the flask and begin stirring.
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Reaction: Slowly add carbon disulfide (1 molar equivalent) dropwise from the dropping funnel to the stirred dimethylamine solution over 30-45 minutes. Maintain the temperature below 10°C throughout the addition. A white precipitate will form.
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Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour to ensure the reaction goes to completion.
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Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold benzene to remove residual reactants.
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Purification: Transfer the crude solid to a clean flask. Add a minimal amount of warm carbon disulfide to dissolve the product. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
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Final Product: Collect the purified, transparent colorless crystals by vacuum filtration. Dry the product in a vacuum oven at a low temperature (e.g., 50°C) to avoid decomposition[5]. The crystals may turn 'floury' upon prolonged exposure to air[1].
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis and purification of dimethylammonium dimethyldithiocarbamate.
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for the effective application and handling of dimethylammonium dimethyldithiocarbamate.
General and Structural Properties
The compound's key physical and structural properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₄N₂S₂ | [6] |
| Molecular Weight | 166.30 g/mol | [2][6] |
| Appearance | White to pale yellow crystalline solid | [3] |
| Solubility | Soluble in water | [3] |
| Stability | Decomposes upon heating or in the presence of acids. Crystals can degrade on prolonged air contact. | [1][3] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Unit Cell Parameters | a = 9.979 Å, b = 7.701 Å, c = 12.189 Å, β = 105.81° | [1] |
The crystal structure is composed of one-dimensional zig-zag chains where each ion is involved in four intermolecular hydrogen-sulfur interactions between the ammonium protons and the dithiocarbamate sulfur atoms[1].
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
The IR spectrum of dimethylammonium dimethyldithiocarbamate is characterized by several key absorption bands. The delocalization of electrons within the dithiocarbamate moiety gives the C-N bond a partial double-bond character, a key feature observable in the spectrum.
| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |
| ~3400 (broad) | N-H stretch (in -NH₂⁺) | Confirms the presence of the ammonium cation. | [7] |
| ~1490 | C-N stretch (thioureide band) | Its position between a single (1250-1350 cm⁻¹) and double (1640-1690 cm⁻¹) bond indicates electron delocalization. | [8] |
| ~1000 | C-S stretch | Confirms the presence of the dithiocarbamate group. | [8] |
¹H and ¹³C NMR spectroscopy in a solvent like D₂O can be used for structural elucidation.
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¹H NMR: Two distinct singlets are expected. One corresponds to the six equivalent protons of the two methyl groups on the dithiocarbamate anion. The other, typically downfield, corresponds to the six equivalent protons of the two methyl groups on the dimethylammonium cation. A broad signal for the N-H protons may also be observed.
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¹³C NMR: Three signals are anticipated. A signal for the methyl carbons of the dithiocarbamate anion, another for the methyl carbons of the ammonium cation, and a highly deshielded signal for the NCS₂ carbon, which is a key identifier for the dithiocarbamate functional group[9].
Thermal Properties
Dimethylammonium dimethyldithiocarbamate is thermally sensitive. Upon heating, it can decompose to yield its parent molecules, carbon disulfide and dimethylamine[3]. Studies on similar ammonium dithiocarbamate salts using thermogravimetry (TG) and differential scanning calorimetry (DSC) show that decomposition often occurs in distinct steps, starting with melting followed by multi-step decomposition processes[5]. This thermal instability is a critical consideration for its storage and application, particularly in processes requiring elevated temperatures.
Key Applications in Research and Industry
The unique properties of the dithiocarbamate functional group underpin its wide range of applications.
Caption: Major application areas of dimethylammonium dimethyldithiocarbamate.
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Agriculture: Dithiocarbamates are well-established broad-spectrum biocides, effective against various fungi and bacteria, making them valuable as pesticides and fungicides for crop protection[3][10].
-
Rubber Industry: The compound acts as an accelerator in the sulfur vulcanization process, enhancing the cross-linking of polymer chains to improve the thermal stability and mechanical properties of rubber materials[3].
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Metal Chelation and Synthesis: Its strong ability to chelate transition metals is exploited in various industrial processes and as a precursor for creating novel metal-dithiocarbamate complexes for catalysis and materials science[3][11].
-
Protein Research: In proteomics, it can be used for heavy metal labeling of proteins for subsequent identification and quantification via mass spectrometry[3].
Safety and Handling
Dimethylammonium dimethyldithiocarbamate is classified as a skin and eye irritant.[2] It is essential to handle the compound with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area or fume hood. It should be stored in a tightly sealed container in a cool, dry place, away from acids and strong oxidizing agents, to prevent decomposition[1].
Conclusion
Dimethylammonium dimethyldithiocarbamate is a compound of significant scientific and industrial interest. Its straightforward synthesis, rooted in fundamental organic chemistry principles, makes it accessible for laboratory preparation. A comprehensive understanding of its physicochemical properties—from its crystalline structure and hydrogen bonding networks to its characteristic spectroscopic signatures and thermal lability—is paramount for its successful application. Its roles as a vulcanization accelerator, agricultural biocide, and versatile chelating agent highlight its importance, promising continued relevance in both established and emerging fields of research and technology.
References
-
The structure of dimethylammonium dimethyldithiocarbamate. IUCr Journals. [Link]
-
Dimethylamine dimethyldithiocarbamate | C5H14N2S2 | CID 221511. PubChem, National Institutes of Health. [Link]
- Method of synthesis of dimethyldithiocarbamate sodium.
-
Preparation and Spectrochemical Properties of N,N-Dimethylammonium Dimethyldithiocarbamate and N,N-Diethylammonium Diethyldithiocarbamate Complexes with Some Group(IV) Metal Halides. Taylor & Francis Online. [Link]
-
Preparation and Spectrochemical Properties of N,N-Dimethylammonium Dimethyldithiocarbamate and N,N-Diethylammonium Diethyldithio. Taylor & Francis Online. [Link]
-
Dimethyldithiocarbamate | C3H6NS2- | CID 3566770. PubChem, National Institutes of Health. [Link]
-
Comparative study on the IR spectra of some transition metal dithiocarbamates. Oriental Journal of Chemistry. [Link]
-
Sodium dimethyldithiocarbamate. Wikipedia. [Link]
-
Methyl dimethyldithiocarbamate. Wikipedia. [Link]
-
The Versatility in the Applications of Dithiocarbamates. PubMed, National Center for Biotechnology Information. [Link]
-
Preparation, characterization and thermal decomposition of ammonium salts of dithiocarbamic acids. ResearchGate. [Link]
-
Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. MDPI. [Link]
-
Synthesis and Characterization of new Dithiocarbamate Complexes. Asian Journal of Research in Chemistry. [Link]
-
In vitro studies with dimethyldithiocarbamate, possible new antimicrobial for use in poultry. PubMed, National Center for Biotechnology Information. [Link]
-
infrared spectrum of dimethylamine. Doc Brown's Chemistry. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Dimethylamine dimethyldithiocarbamate | C5H14N2S2 | CID 221511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Dimethylammonium dimethyldithiocarbamate | 598-64-1 [smolecule.com]
- 4. The Versatility in the Applications of Dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. ajrconline.org [ajrconline.org]
- 9. DIMETHYLDITHIOCARBAMIC ACID DIMETHYLAMMONIUM SALT(598-64-1) 13C NMR spectrum [chemicalbook.com]
- 10. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
